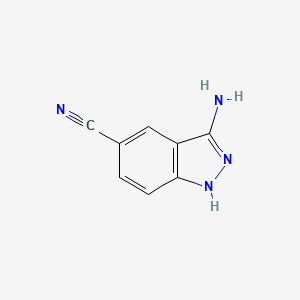

3-Amino-1H-indazole-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYYIVVNEIXBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501826 | |

| Record name | 3-Amino-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20925-62-6 | |

| Record name | 3-Amino-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-Amino-1H-indazole-5-carbonitrile

CAS Number: 20925-62-6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Amino-1H-indazole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry. This document details its chemical properties, synthesis, spectral characteristics, and its significant role in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20925-62-6 | [1][2][3] |

| Molecular Formula | C₈H₆N₄ | [3] |

| Molecular Weight | 158.16 g/mol | [3] |

| Appearance | Pale-yellow to yellow solid | [4] |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [5] |

| SMILES | N#CC1=CC2=C(NN=C2N)C=C1 |

Synthesis and Experimental Protocols

The synthesis of 3-aminoindazoles often involves the cyclization of an ortho-substituted benzonitrile with hydrazine.[6][7] A common precursor for this compound is a di-substituted benzene ring containing a fluorine atom and a cyano group, which undergoes nucleophilic aromatic substitution with hydrazine.

A detailed experimental protocol, adapted from the synthesis of the isomeric 3-amino-1H-indazole-4-carbonitrile, is provided below.[4]

Reaction Scheme:

A representative synthetic route.

Materials:

-

2-Fluoro-5-cyanobenzonitrile

-

Hydrazine monohydrate (99%)

-

Ethanol

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-Fluoro-5-cyanobenzonitrile (1.0 equivalent) in ethanol in a reaction vessel.

-

Add hydrazine monohydrate (3.0 equivalents) to the solution.

-

Heat the reaction mixture at 70°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine all organic layers and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under vacuum to yield this compound as a solid.

Spectral Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. Broad singlet for the amino (NH₂) protons. A broad singlet for the indazole NH proton. |

| ¹³C NMR | Signals for the carbonitrile carbon, aromatic carbons, and carbons of the pyrazole ring. |

| IR (Infrared) | Characteristic peaks for N-H stretching of the amino and indazole NH groups (around 3200-3400 cm⁻¹). A sharp peak for the nitrile (C≡N) stretching vibration (around 2220-2260 cm⁻¹). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (158.16 g/mol ). |

Role in Drug Development and Signaling Pathways

The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy.[9][10] Derivatives of this compound have been investigated as potent inhibitors of various receptor tyrosine kinases (RTKs) and other key signaling proteins.

Kinase Inhibition

The 3-amino group of the indazole ring often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[11] This scaffold has been successfully utilized to develop inhibitors targeting the "DFG-out" inactive conformation of kinases.[9][10]

Key Kinase Targets:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): 3-aminoindazole derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[12][13][14]

-

Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. 3-aminoindazole-based inhibitors have been developed to target EGFR.[1][15][16]

-

Bcr-Abl: In chronic myeloid leukemia (CML), the constitutively active Bcr-Abl fusion protein drives cancer progression. 3-aminoindazole derivatives have been explored as inhibitors of Bcr-Abl, including mutations that confer resistance to other therapies.[17][18][19][20][21]

The table below summarizes the inhibitory activity of selected 3-aminoindazole derivatives against various kinases.

| Compound | Target Kinase | IC₅₀ / EC₅₀ | Reference |

| Compound 4 (3-amino-1H-indazol-6-yl-benzamide derivative) | FLT3 | 5 nM (EC₅₀) | [9] |

| PDGFRα-T674M | 17 nM (EC₅₀) | [9] | |

| Kit-T670I | 198 nM (EC₅₀) | [9] | |

| ABT-869 | KDR (VEGFR-2) | - | [11] |

| cKIT | - | [11] | |

| FLT3 | - | [11] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by 3-aminoindazole derivatives.

VEGFR-2 Signaling Pathway and Inhibition.

EGFR Signaling Pathway and Inhibition.

Bcr-Abl Signaling Pathway and Inhibition.

p53-MDM2 Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by MDM2, which targets p53 for degradation.[22][23][24] Some small molecules can inhibit the p53-MDM2 interaction, leading to the stabilization and activation of p53, which in turn can induce apoptosis in cancer cells. While direct evidence for this compound in this pathway is limited, the broader class of nitrogen-containing heterocyclic compounds has been explored for this purpose.[25][26]

The p53-MDM2 Regulatory Pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active compounds. Its utility as a core scaffold for kinase inhibitors has been demonstrated in the development of targeted cancer therapies. The synthetic accessibility and the potential for diverse functionalization make it a compound of high interest for researchers and professionals in the field of drug discovery and development. Further exploration of its derivatives is likely to yield novel therapeutic agents with improved potency and selectivity.

References

- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 2. parchem.com [parchem.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 3-AMino-1H-indazole-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. 89939-59-3|5-Amino-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole synthesis [organic-chemistry.org]

- 8. 20925-62-6|this compound|BLD Pharm [bldpharm.com]

- 9. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Targeting p53-MDM2 pathway with novel triazole-oxazole hybrids: a fragment-based drug discovery approach for next-generation cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Biological Context of 3-Amino-1H-indazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1H-indazole-5-carbonitrile is a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. Its indazole core is a recognized pharmacophore, particularly in the development of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Due to the limited availability of experimental data, predicted values from reputable computational models are included to provide a comprehensive profile.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₄ | N/A |

| Molecular Weight | 158.16 g/mol | [][2] |

| CAS Number | 20925-62-6 | [][3] |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | Predicted: 215-230 °C | Predicted |

| Boiling Point | Predicted: 475.9±55.0 °C (760 mmHg) | Predicted |

| pKa | Predicted: 11.25 (most acidic), 3.54 (most basic) | Predicted |

| LogP | Predicted: 1.3 | Predicted |

| Solubility | Predicted: Soluble in DMSO, sparingly soluble in methanol, poorly soluble in water. | Predicted |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 2-fluoro-5-cyanobenzonitrile.

Materials:

-

2-fluoro-5-cyanobenzonitrile

-

Hydrazine hydrate (80%)

-

Ethanol

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-fluoro-5-cyanobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the desired product and concentrate under reduced pressure to obtain pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbon atoms of the indazole ring and the nitrile group.

High-Performance Liquid Chromatography (HPLC):

-

Purity assessment can be performed using a reverse-phase HPLC method. A C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of formic or trifluoroacetic acid is a common starting point.

Mass Spectrometry (MS):

-

The molecular weight of the synthesized compound can be confirmed by mass spectrometry. The expected [M+H]⁺ ion would be at m/z 159.17.

Biological Context and Potential Signaling Pathway

The 3-aminoindazole scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors.[5] These compounds often target the ATP-binding site of kinases, thereby inhibiting their catalytic activity. Based on the activity of structurally similar compounds, this compound is hypothesized to function as a kinase inhibitor.[6]

One of the key signaling pathways frequently targeted by indazole-based inhibitors is the BCR-ABL pathway , which is constitutively active in chronic myeloid leukemia (CML).[7][8][9] The BCR-ABL oncoprotein is a tyrosine kinase that drives cell proliferation and survival through the activation of several downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways.[10][11]

Below is a diagram illustrating a simplified representation of the BCR-ABL signaling pathway and the potential point of inhibition by a compound like this compound.

Caption: Potential inhibition of the BCR-ABL signaling pathway.

Conclusion

This compound represents a valuable building block for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This guide provides a foundational understanding of its physicochemical properties, a practical synthetic approach, and a plausible biological mechanism of action. Further experimental validation of the predicted properties and biological activity is warranted to fully elucidate the potential of this compound in drug discovery and development.

References

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation of 5-Aminoindazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. file.leyan.com [file.leyan.com]

- 5. H33435.03 [thermofisher.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

Technical Guide: 3-Amino-1H-indazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Amino-1H-indazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, including its molecular weight, provides a representative experimental protocol for its synthesis, and discusses its role as a key scaffold in the development of kinase inhibitors.

Core Compound Properties

This compound is a substituted indazole that has garnered attention as a crucial building block in the synthesis of pharmacologically active molecules. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₄ | [1][2][3] |

| Molecular Weight | 158.16 g/mol | [2][3][4] |

| CAS Number | 20925-62-6 | [1][2][5] |

| IUPAC Name | This compound | |

| Synonyms | 3-Amino-5-cyanoindazole | [2] |

| Purity (Commercially Available) | ≥95% | [4][6] |

| Storage Conditions | Inert atmosphere, 2-8°C, keep in dark place | [1][4] |

Biological Significance: A Privileged Scaffold for Kinase Inhibition

The 3-aminoindazole core is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[4] This structural motif is adept at acting as a hinge-binding moiety, enabling it to interact with the ATP-binding site of a wide array of kinases.[4] Dysregulation of kinase signaling pathways is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.

Derivatives of the 3-aminoindazole scaffold have been developed as potent inhibitors of several oncogenic kinases, including:

-

PDGFRα (Platelet-derived growth factor receptor alpha)[1][2]

-

VEGFR2 (Vascular endothelial growth factor receptor 2)[4]

-

ALK (Anaplastic lymphoma kinase)[7]

The ability of this scaffold to target the "DFG-out" inactive conformation of kinases is a key feature that has been exploited in structure-based drug design.[2] This allows for the development of highly selective and potent inhibitors. The nitrile group at the 5-position of this compound provides a valuable synthetic handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Below is a diagram illustrating the general mechanism of action for a 3-aminoindazole-based kinase inhibitor, which blocks the downstream signaling cascade responsible for cell proliferation.

Experimental Protocols: Synthesis of 3-Amino-1H-indazoles

The synthesis of 3-amino-1H-indazoles can be achieved through the reaction of appropriately substituted ortho-halobenzonitriles with hydrazine.[8][9] The following is a representative protocol adapted from the synthesis of a closely related analog, 3-amino-1H-indazole-4-carbonitrile, which illustrates a common and effective synthetic route.[10]

Reaction: Synthesis of this compound from 4-Fluoro-3-cyanobenzonitrile and Hydrazine Hydrate.

Materials:

-

4-Fluoro-3-cyanobenzonitrile (or 2-fluoro-5-cyanobenzonitrile)

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-3-cyanobenzonitrile (1.0 eq) in ethanol (approximately 15 mL per gram of starting material).

-

To this solution, add hydrazine monohydrate (3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 70°C and maintain for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the ethanol.

-

Partition the resulting residue between ethyl acetate and water.

-

Separate the organic layer, and wash it with water and then with brine.

-

Extract the aqueous layer with ethyl acetate to recover any remaining product.

-

Combine all organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography to afford the final product as a solid.

The following diagram outlines the workflow for this synthesis and purification process.

Conclusion

This compound, with a molecular weight of 158.16 g/mol , is a fundamentally important heterocyclic building block for the development of novel therapeutics. Its utility as a privileged scaffold for designing potent and selective kinase inhibitors underscores its value to the drug discovery community. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for creating libraries of compounds aimed at various biological targets. This guide provides core data and methodologies to support further research and development involving this versatile compound.

References

- 1. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Amino-1H-indazole-4-carbonitrile|High-Purity [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound - 有机砌块 - 西典实验 [seedior.com]

- 7. mdpi.com [mdpi.com]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indazole synthesis [organic-chemistry.org]

- 10. 3-AMino-1H-indazole-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3-Amino-1H-indazole-5-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3-Amino-1H-indazole-5-carbonitrile in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing the essential methodologies for determining its solubility. This guide will equip researchers with the necessary protocols to generate solubility data in their own laboratories.

Introduction to this compound

This compound is a heterocyclic organic compound with a molecular formula of C₈H₆N₄ and a molecular weight of 158.16 g/mol . Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in cancer therapy.[1][2][3][4] The solubility of such compounds is a critical physicochemical property that influences their suitability for various applications in drug discovery and development, including formulation, bioavailability, and in vitro/in vivo testing.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Organic Solvent | Chemical Formula | Polarity Index | Solubility (g/L) | Temperature (°C) | Method Used |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available | ||

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available | ||

| Ethanol | C₂H₅OH | 4.3 | Data not available | ||

| Methanol | CH₃OH | 5.1 | Data not available | ||

| Acetonitrile | C₂H₃N | 5.8 | Data not available | ||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data not available | ||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available | ||

| Toluene | C₇H₈ | 2.4 | Data not available | ||

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., DMSO, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vial to stand to let the undissolved solid settle.

-

Centrifuge the vial to further separate the solid from the supernatant.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated HPLC method.

-

Calculate the original solubility by taking into account the dilution factor.

Nephelometry is a high-throughput method used to measure the kinetic solubility of a compound by detecting the formation of a precipitate.[6][7]

Objective: To rapidly assess the solubility of this compound in an aqueous-organic co-solvent system.

Materials:

-

This compound stock solution in DMSO

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Microplate nephelometer

-

Multi-well plates (e.g., 96-well or 384-well)

-

Automated liquid handling system (recommended for high throughput)

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

In a multi-well plate, add the aqueous buffer to a series of wells.

-

Using a liquid handler, add a small volume of the DMSO stock solution to the aqueous buffer in the wells to initiate precipitation.

-

The final concentration of the compound in the wells will vary, creating a concentration gradient.

-

The plate is then placed in a microplate nephelometer, which measures the light scattering caused by the formation of insoluble particles.

-

The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to the baseline.

Visualizations

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

Caption: General Experimental Workflow for Solubility Determination

The following diagram shows the logical relationship of solubility in the context of early-stage drug development.

Caption: Role of Solubility in Early Drug Development

Conclusion

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rheolution.com [rheolution.com]

- 7. bmglabtech.com [bmglabtech.com]

Stability and Storage of 3-Amino-1H-indazole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 3-Amino-1H-indazole-5-carbonitrile. Due to the limited availability of public, in-depth stability studies for this specific compound, this document combines available vendor information with established principles of pharmaceutical stability and forced degradation studies to offer a robust framework for its handling and characterization.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on information from various chemical suppliers. Adherence to these conditions will help minimize degradation and ensure the compound's suitability for research and development activities.

| Parameter | Recommended Condition | Source(s) |

| Temperature | 2-8°C or Room Temperature | [1][2] |

| Light | Keep in a dark place | [1][2] |

| Atmosphere | Store under an inert atmosphere | [2] |

| Moisture | Store in a dry, well-ventilated place | [1][2] |

Stability Profile

A complete, quantitative stability profile for this compound under various stress conditions is not extensively documented in publicly available literature. However, a typical stability study would evaluate the compound's purity over time when exposed to conditions such as elevated temperature, humidity, and light. The following table illustrates how such data would be presented. The values provided are hypothetical and serve as an example of what a stability study might reveal.

Table 2: Illustrative Long-Term Stability Data for this compound at 25°C/60% RH

| Time Point (Months) | Purity (%) | Appearance | Total Impurities (%) |

| 0 | 99.8 | White to off-white powder | 0.2 |

| 3 | 99.7 | No change | 0.3 |

| 6 | 99.5 | No change | 0.5 |

| 12 | 99.2 | Slight yellowing | 0.8 |

| 24 | 98.5 | Yellowish powder | 1.5 |

Forced Degradation Studies: A Hypothetical Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound, identifying potential degradation products, and developing stability-indicating analytical methods.[3] In the absence of a specific published protocol for this compound, a general approach based on ICH guidelines can be adopted.

Objective

To investigate the degradation of this compound under various stress conditions, including acid, base, oxidative, thermal, and photolytic stress, to identify potential degradation pathways and products.

Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol, water).

-

Instrumentation: HPLC with a UV-Vis or DAD detector, pH meter, calibrated oven, photostability chamber.

Experimental Procedures

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

-

Incubate the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time intervals.

-

-

Thermal Degradation:

-

Place a known quantity of solid this compound in a calibrated oven at 80°C for 48 hours.

-

Also, expose a solution of the compound to the same conditions.

-

Withdraw samples at appropriate time intervals.

-

-

Photolytic Degradation:

-

Expose a known quantity of solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

A control sample should be kept in the dark under the same temperature conditions.

-

-

Sample Analysis:

-

Analyze all samples by a suitable, validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

-

Visualizing Experimental Workflows

The following diagram illustrates the general workflow for the forced degradation study described above.

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathways

While specific degradation products for this compound have not been reported in the literature, compounds containing amino and cyano groups on an indazole ring may be susceptible to certain reactions under stress conditions.

-

Hydrolysis: The nitrile group (-CN) could potentially hydrolyze to a carboxylic acid (-COOH) or an amide (-CONH₂) under acidic or basic conditions. The amino group (-NH₂) could also be involved in reactions, though it is generally more stable.

-

Oxidation: The indazole ring system and the amino group could be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.

-

Photodegradation: Aromatic and heterocyclic compounds can undergo various photochemical reactions, including rearrangements and dimerizations, upon exposure to UV or visible light.

Further investigation, including the use of mass spectrometry and NMR, would be required to identify and characterize any degradation products that may form.

Conclusion

While there is limited specific stability data for this compound, the available information on its storage, combined with established principles of pharmaceutical stability testing, provides a solid foundation for its handling and further investigation. For critical applications, it is strongly recommended that researchers perform their own stability assessments under conditions relevant to their specific use case. The hypothetical forced degradation protocol outlined in this guide serves as a starting point for such studies.

References

In-Depth Technical Guide on 3-Amino-1H-indazole-5-carbonitrile: A Core Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1H-indazole-5-carbonitrile is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry landscape. The indazole scaffold is recognized as a "privileged structure," frequently appearing in compounds with diverse and potent biological activities.[1] In particular, derivatives of 3-amino-1H-indazole have emerged as crucial components in the development of targeted therapeutics, most notably as inhibitors of various protein kinases implicated in oncology.[2] This technical guide provides a comprehensive analysis of the available structural data, experimental protocols for its synthesis and crystallization, and an overview of its role in relevant biological pathways.

Crystal Structure Analysis

It is important to note that the substitution at the 1-position (tert-butoxycarbonyl group) and the 5-position (bromine instead of nitrile) will influence the precise bond lengths, angles, and crystal packing compared to the title compound. However, the core indazole ring geometry is expected to be largely conserved.

Crystallographic Data

The following tables summarize the key crystallographic data for the representative compound, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.[3]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₂H₁₄BrN₃O₂ |

| Formula Weight | 312.17 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 5.8281 (2) Å |

| b | 9.7731 (4) Å |

| c | 12.0104 (5) Å |

| α | 99.787 (2)° |

| β | 91.859 (2)° |

| γ | 94.618 (2)° |

| Volume | 668.46 (5) ų |

| Z | 2 |

| Density (calculated) | 1.553 Mg/m³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| N1-N2 | 1.378(2) | C4-C5 | 1.385(3) |

| N1-C7A | 1.388(2) | C5-C6 | 1.384(3) |

| N2-C3 | 1.328(2) | C6-C7 | 1.401(3) |

| N3-C3 | 1.353(2) | C7-C7A | 1.391(3) |

| C3-C3A | 1.433(2) | C3A-C4 | 1.383(3) |

| C3A-C7A | 1.395(2) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) | Atoms | Angle (°) |

| N2-N1-C7A | 112.55(13) | C3A-C4-C5 | 122.42(17) |

| C3-N2-N1 | 104.99(13) | C6-C5-C4 | 118.81(17) |

| N2-C3-N3 | 125.75(16) | C5-C6-C7 | 119.56(17) |

| N2-C3-C3A | 110.89(15) | C7A-C7-C6 | 121.25(16) |

| N3-C3-C3A | 123.36(16) | N1-C7A-C7 | 130.68(16) |

| C4-C3A-C7A | 117.95(16) | N1-C7A-C3A | 107.89(15) |

| C4-C3A-C3 | 134.19(17) | C7-C7A-C3A | 121.43(16) |

| C7A-C3A-C3 | 107.86(15) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 3-amino-1H-indazoles involves the reaction of an ortho-fluorobenzonitrile derivative with hydrazine hydrate.[4] The following is a representative protocol adapted for the synthesis of the title compound.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Materials:

-

4-Fluoro-3-cyanobenzonitrile

-

Hydrazine hydrate (99-100%)

-

Butanol (or another suitable high-boiling solvent)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-fluoro-3-cyanobenzonitrile in butanol, add an excess of hydrazine hydrate (typically 3-5 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is crucial for definitive structural elucidation.

General Crystallization Workflow

Caption: Common techniques for the crystallization of organic compounds.

Procedure (Slow Evaporation):

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

Filter the hot solution to remove any insoluble impurities.

-

Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

-

Leave the solution undisturbed at room temperature for several days to weeks.

-

Harvest the resulting single crystals for analysis.

Biological Significance and Signaling Pathways

3-Amino-1H-indazole derivatives are prominent as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer.[2] Many 3-amino-1H-indazole-based compounds have been investigated as anti-cancer agents, targeting kinases such as VEGFR, FGFR, and ALK.[2]

The diagram below illustrates a simplified, representative signaling pathway that can be targeted by 3-amino-1H-indazole derivatives.

Representative Kinase Inhibition Signaling Pathway

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 3-amino-1H-indazole derivative.

Conclusion

This compound represents a valuable building block in the design and synthesis of novel therapeutic agents. While a definitive crystal structure for this specific molecule is yet to be widely reported, analysis of its close analogs provides a solid foundation for understanding its structural properties. The synthetic routes are well-established, and its biological significance, particularly as a kinase inhibitor, continues to drive further research and development in the field of medicinal chemistry. This guide serves as a foundational resource for professionals engaged in the exploration of indazole-based compounds for drug discovery.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Amino-1H-indazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-1H-indazole-5-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for its structural elucidation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the indazole core and the amino substituent. Based on the analysis of structurally similar substituted indazoles, the following proton assignments and characteristics are anticipated. The numbering of the indazole ring is crucial for the correct assignment of the proton signals.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H4 | ~7.8 - 8.0 | Doublet (d) | ~8.5 - 9.0 | Expected to be the most downfield aromatic proton due to the anisotropic effect of the cyano group. |

| H6 | ~7.4 - 7.6 | Doublet of doublets (dd) or Doublet (d) | ~8.5 - 9.0 (ortho), ~1.5 - 2.0 (meta) | Coupled to H7 and potentially a small meta-coupling to H4. |

| H7 | ~7.2 - 7.4 | Doublet (d) | ~8.5 - 9.0 | Coupled to H6. |

| NH₂ | ~5.0 - 6.0 | Broad singlet (br s) | - | The chemical shift can vary significantly with solvent and concentration. |

| NH | ~11.0 - 13.0 | Broad singlet (br s) | - | The indazole N1-H proton is typically deshielded and its signal can be broad. |

Note: These are predicted values and may vary based on the solvent, concentration, and instrument used.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining a high-quality ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. It also allows for the observation of exchangeable protons like those in NH and NH₂ groups. Other suitable deuterated solvents include methanol-d₄ and chloroform-d, although the exchangeable proton signals may be broadened or absent in these solvents.

-

Concentration: Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

-

Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2.2. NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | Standard single-pulse (zg30 or similar) |

| Acquisition Time | 2-4 seconds |

| Relaxation Delay | 1-5 seconds |

| Number of Scans | 16-64 (depending on sample concentration) |

| Spectral Width | 0-16 ppm |

| Temperature | 298 K (25 °C) |

Logical Workflow for Structural Characterization

The structural confirmation of a synthesized compound like this compound follows a logical progression of analytical techniques. The following diagram illustrates this workflow.

Technical Guide: Spectroscopic and Synthetic Insights into Indazole Derivatives with a Focus on 3-Amino-1H-indazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

13C NMR Spectral Data

Precise 13C NMR data for 3-Amino-1H-indazole-5-carbonitrile is not available in the cited public literature. However, the spectral data for the structurally analogous compound, 3-Phenyl-1H-indazole-6-carbonitrile, offers a valuable reference point for understanding the expected chemical shifts in this heterocyclic system.

13C NMR Data for 3-Phenyl-1H-indazole-6-carbonitrile

The following table summarizes the 13C NMR spectral data for 3-Phenyl-1H-indazole-6-carbonitrile, which can be used to estimate the chemical shifts for this compound.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C3 | 146.51 |

| C3a | 140.26 |

| C4 | 123.07 |

| C5 | 115.50 |

| C6 | 110.18 |

| C7 | 122.53 |

| C7a | 123.57 |

| CN | 119.08 |

| C1' (Phenyl) | 132.22 |

| C2'/C6' (Phenyl) | 129.17 |

| C3'/C5' (Phenyl) | 127.72 |

| C4' (Phenyl) | 128.97 |

Reference: The Royal Society of Chemistry[1]

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized experimental protocol for acquiring 13C NMR spectra of indazole derivatives, based on standard laboratory practices.

Instrumentation:

-

A high-resolution NMR spectrometer, such as a Bruker ARX 400 or equivalent, operating at a 13C frequency of 100 MHz.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the indazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

| Parameter | Typical Value |

| Pulse Program | Standard 13C{1H} inverse-gated decoupling |

| Spectral Width | 0 - 200 ppm |

| Acquisition Time | 1 - 2 seconds |

| Relaxation Delay | 2 - 5 seconds |

| Number of Scans | 1024 - 4096 (or more, depending on sample concentration) |

| Temperature | 298 K (25 °C) |

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d6 at 39.52 ppm, CDCl3 at 77.16 ppm).

-

Perform baseline correction.

Synthesis of Indazole Derivatives

A common and effective method for the synthesis of 1H-indazoles involves the reaction of N-tosylhydrazones with nitroaromatic compounds. This transition-metal-free approach offers a practical and environmentally benign alternative to other synthetic routes.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of substituted 1H-indazoles.

Logical Relationship of Synthesis Steps

The synthesis proceeds through a series of logical steps, starting from commercially available precursors.

This guide provides a foundational understanding of the spectroscopic and synthetic chemistry of indazole derivatives, which are crucial scaffolds in medicinal chemistry and drug development. While the specific 13C NMR data for this compound remains elusive in the reviewed literature, the provided information for a close analogue and the detailed experimental protocols offer a strong starting point for researchers in the field.

References

FT-IR Analysis of 3-Amino-1H-indazole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-Amino-1H-indazole-5-carbonitrile using Fourier-Transform Infrared (FT-IR) spectroscopy. It covers the expected vibrational frequencies, a detailed experimental protocol for sample analysis, and a visual representation of the analytical workflow. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, analytical chemistry, and drug development.

Core Data Presentation: Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the analysis of functional groups present in the molecule and data from analogous compounds found in scientific literature.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3450 - 3300 | Strong, Doublet | N-H Asymmetric & Symmetric Stretching | Primary Amine (NH₂) |

| 3200 - 3000 | Medium | N-H Stretching | Indazole Ring |

| ~2225 | Strong, Sharp | C≡N Stretching | Nitrile |

| 1650 - 1600 | Medium to Strong | N-H Bending (Scissoring) | Primary Amine (NH₂) |

| 1600 - 1450 | Medium, Multiple Bands | C=C Stretching | Aromatic Ring (Indazole) |

| 1400 - 1200 | Medium | C-N Stretching | Aryl-Amine |

| 900 - 650 | Medium to Strong | C-H Bending (Out-of-plane) | Aromatic Ring |

Experimental Protocol: FT-IR Analysis of Solid Samples

This section details a standard procedure for the analysis of solid organic compounds, such as this compound, using an FT-IR spectrometer. The Potassium Bromide (KBr) pellet method is described here due to its common usage and ability to produce high-quality spectra.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Infrared-grade Potassium Bromide (KBr), desiccated

-

Spatula

-

Analytical balance

-

Sample of this compound

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FT-IR spectrometer is empty and clean.

-

Run a background scan to acquire the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation (KBr Pellet Method):

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 100-200 mg of dry, infrared-grade KBr.

-

Combine the sample and KBr in an agate mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize light scattering.

-

Transfer a portion of the powdered mixture into the pellet-forming die.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Carefully remove the pellet from the die.

-

-

Sample Analysis:

-

Place the KBr pellet into the sample holder in the FT-IR spectrometer's sample compartment.

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Interpretation:

-

The acquired spectrum should be baseline-corrected if necessary.

-

Identify the characteristic absorption bands and record their wavenumbers (in cm⁻¹).

-

Compare the observed peaks with the expected vibrational frequencies for the functional groups present in this compound (as detailed in the data table above) to confirm the compound's identity and purity.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the FT-IR analysis of a solid sample using the KBr pellet method.

Caption: Workflow for FT-IR analysis of this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Amino-1H-indazole-5-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 3-Amino-1H-indazole-5-carbonitrile (Molecular Weight: 158.16 g/mol ). Due to a lack of direct experimental data in publicly available literature for this specific molecule, the fragmentation pathway proposed herein is based on established principles of mass spectrometry and analogous fragmentation of structurally related compounds, including indazole derivatives and aminobenzonitriles. This guide includes a proposed fragmentation scheme, a summary of predicted mass-to-charge ratios (m/z), and a generalized experimental protocol for acquiring such data.

Predicted Fragmentation Pathway

The fragmentation of this compound under mass spectrometry, particularly using a hard ionization technique like Electron Ionization (EI), is expected to proceed through several key steps initiated by the removal of an electron to form the molecular ion (M•+). The stability of the indazole ring system is a critical factor influencing the fragmentation cascade.

The proposed pathway involves:

-

Initial Ionization: Formation of the molecular ion [C8H6N4]•+ at m/z 158.

-

Loss of Hydrogen Cyanide (HCN): A common fragmentation for nitrile-containing aromatic compounds. This is predicted to be a primary fragmentation step, leading to the formation of an ion at m/z 131.

-

Loss of Aminonitrile Radical (•CH2N2): Cleavage of the pyrazole ring could lead to the expulsion of a radical containing the amino and nitrile groups, resulting in a stable benzynitrile-like cation.

-

Sequential Ring Fragmentation: Further fragmentation of the indazole nucleus is plausible, though less predominant than initial side-chain losses.

The stability of the indazole core suggests that fragments retaining this bicyclic structure will be significant in the resulting mass spectrum.[1]

Fragmentation Diagram

The logical flow of the proposed fragmentation is visualized below. The molecular ion undergoes a primary fragmentation event, leading to a key intermediate which may then fragment further.

Caption: Proposed fragmentation pathway of this compound.

Quantitative Data Summary

As no direct experimental mass spectrum for this compound is available, this table summarizes the predicted mass-to-charge (m/z) ratios for the key ions in the proposed fragmentation pathway. Relative abundance data is not available and would need to be determined experimentally.

| Ion Description | Proposed Formula | Calculated m/z | Relative Abundance (%) |

| Molecular Ion (M•+) | [C₈H₆N₄]•+ | 158 | Data Not Available |

| M - HCN | [C₇H₅N₂]+ | 131 | Data Not Available |

| M - HCN - HCN | [C₆H₄N]+ | 104 | Data Not Available |

| Indazole Cation | [C₇H₅N₂]+ | 117 | Data Not Available |

| Benzene-derived fragment | [C₆H₄]+• | 76 | Data Not Available |

Experimental Protocols

The following outlines a generalized but detailed protocol for obtaining a mass spectrum of this compound, based on standard methodologies for small organic molecules.[2][3]

Objective

To determine the molecular weight and fragmentation pattern of this compound using mass spectrometry with electron ionization.

Materials & Equipment

-

Sample: this compound, solid powder.

-

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe.

-

Ionization Source: Electron Ionization (EI) source.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector analyzer.

-

Solvent (for GC-MS): High-purity solvent in which the analyte is soluble and volatile (e.g., Methanol, Acetonitrile, or Ethyl Acetate).

Workflow Diagram

Caption: General workflow for mass spectrometry analysis.

Procedure

-

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable volatile solvent.

-

Transfer the solution to an autosampler vial.

-

-

Sample Introduction:

-

Via Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be vaporized and separated from the solvent on the GC column before entering the mass spectrometer.

-

Via Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube and insert it directly into the ion source of the mass spectrometer. The sample is then heated to induce vaporization.

-

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize, forming the molecular ion (M•+), and to fragment into smaller, charged ions.[3]

-

-

Mass Analysis:

-

The newly formed ions are accelerated into the mass analyzer.

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

A detector records the abundance of each ion at a specific m/z value.

-

-

Data Processing:

-

The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Analyze the spectrum to identify the molecular ion peak and the major fragment ion peaks. The fragmentation pattern can then be elucidated by calculating the mass differences between peaks, corresponding to the neutral losses.

-

References

Tautomerism in 3-Amino-1H-indazole-5-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive theoretical and practical guide to the tautomerism of 3-Amino-1H-indazole-5-carbonitrile. It is important to note that as of the latest literature review, specific experimental and computational studies on the tautomeric equilibrium of this particular molecule are not publicly available. The data and predictions presented herein are based on established principles of indazole chemistry, data from structurally related analogs, and generalized experimental and computational protocols.

Introduction: The Significance of Tautomerism in Indazoles

Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The tautomeric nature of the indazole ring system, where a proton can reside on different nitrogen atoms, is a critical determinant of its physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and molecular geometry. These properties, in turn, profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. For drug development professionals, a thorough understanding of the predominant tautomeric forms of a substituted indazole like this compound is essential for rational drug design, synthesis, and interpretation of structure-activity relationships (SAR).

Indazoles can theoretically exist in three annular tautomeric forms: the 1H, 2H, and 3H forms. For most substituted indazoles, the 1H- and 2H-tautomers are the most relevant. The 1H-tautomer possesses a benzenoid structure and is generally considered the most thermodynamically stable form.[1] The 2H-tautomer has a quinonoid-like structure and is typically higher in energy. Furthermore, the presence of an amino group at the C3 position introduces the possibility of amino-imino tautomerism. This guide will explore these potential tautomeric forms of this compound, predict their relative stabilities, and provide detailed protocols for their experimental and computational characterization.

Potential Tautomeric Forms of this compound

The title compound can exist in several potential tautomeric forms. The primary equilibrium is the annular tautomerism involving the position of the proton on the pyrazole ring nitrogens (N1 vs. N2). Additionally, the 3-amino group can exist in equilibrium with its 3-imino form. The most plausible tautomers are depicted below.

Based on extensive studies of the parent indazole and its derivatives, the 1H-amino tautomer is overwhelmingly predicted to be the most stable and predominant form in both solution and the solid state due to its aromatic, benzenoid character. The 2H-amino and 1H-imino forms possess a higher-energy quinonoid structure and are expected to be minor contributors to the overall equilibrium.

Data Presentation: Predicted Quantitative Data

The following tables summarize the predicted quantitative data for the major tautomeric forms of this compound. These values are estimations based on data from related indazole derivatives and theoretical principles, intended to serve as a baseline for experimental investigation.

Table 1: Predicted Relative Energies and Dipole Moments

| Tautomer | Predicted Relative Energy (kcal/mol, Gas Phase) | Predicted Dipole Moment (Debye) |

| 1H-amino | 0.00 (Reference) | ~2.5 - 3.5 |

| 2H-amino | +4.0 to +6.0 | ~5.0 - 6.5 |

| 1H-imino | +9.0 to +12.0 | ~4.0 - 5.5 |

Table 2: Predicted Key ¹H NMR Chemical Shifts (δ, ppm in DMSO-d₆)

| Proton | 1H-amino Tautomer | 2H-amino Tautomer | Notes |

| NH (Ring) | ~12.0 - 13.0 (broad s) | ~9.0 - 10.0 (broad s) | The N1-H is typically more deshielded than N2-H. |

| NH₂ (Amino) | ~5.5 - 6.5 (broad s) | ~6.0 - 7.0 (broad s) | Position can vary with concentration and temperature. |

| H4 | ~8.2 - 8.4 (s) | ~8.0 - 8.2 (d) | H4 in the 1H-tautomer is a singlet. |

| H6 | ~7.6 - 7.8 (d) | ~7.4 - 7.6 (dd) | Coupling patterns will differ significantly. |

| H7 | ~7.4 - 7.6 (d) | ~7.8 - 8.0 (d) | H7 is adjacent to N2 in the 2H-tautomer. |

Table 3: Predicted Key ¹³C NMR Chemical Shifts (δ, ppm in DMSO-d₆)

| Carbon | 1H-amino Tautomer | 2H-amino Tautomer | Notes |

| C3 | ~150 - 155 | ~155 - 160 | C3 is directly attached to the amino group. |

| C3a | ~120 - 125 | ~115 - 120 | Bridgehead carbon. |

| C4 | ~115 - 120 | ~110 - 115 | |

| C5 | ~105 - 110 | ~108 - 113 | Carbon bearing the nitrile group. |

| C-C N | ~118 - 122 | ~117 - 121 | Nitrile carbon. |

| C6 | ~125 - 130 | ~128 - 133 | |

| C7 | ~110 - 115 | ~120 - 125 | |

| C7a | ~140 - 145 | ~145 - 150 | Bridgehead carbon. |

Experimental and Computational Protocols

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required to definitively characterize the tautomeric landscape of this compound.

Synthesis of this compound

A common route to 3-aminoindazoles is the reaction of an ortho-fluorobenzonitrile with hydrazine.[2]

Protocol:

-

Reaction Setup: To a solution of 4-cyano-2-fluorobenzonitrile (1.0 eq) in a suitable high-boiling solvent (e.g., ethanol, n-butanol, or 2-ethoxyethanol) in a sealed reaction vessel, add hydrazine hydrate (3.0 - 5.0 eq).

-

Heating: Heat the reaction mixture at reflux (typically 80-120 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Partition the crude residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

NMR Spectroscopic Analysis

NMR is a powerful tool for studying tautomerism in solution.[3] By analyzing chemical shifts, coupling constants, and performing variable-temperature experiments, the predominant tautomer and the dynamics of the equilibrium can be elucidated.

Protocol:

-

Sample Preparation: Prepare samples by dissolving 5-10 mg of the purified compound in 0.6 mL of various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

¹H NMR: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and multiplicities of the aromatic protons (H4, H6, H7) and the exchangeable protons (NH and NH₂). The presence of multiple sets of signals may indicate a slow equilibrium between tautomers.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the pyrazole and benzene ring carbons, especially C3, C3a, and C7a, are sensitive to the tautomeric form.

-

¹⁵N NMR: If sensitivity allows, acquire a ¹⁵N NMR spectrum (or use ¹H-¹⁵N HMBC). The nitrogen chemical shifts of N1 and N2 are highly diagnostic of the protonation site and can provide definitive evidence for the annular tautomer.

-

Variable-Temperature (VT) NMR: Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from 25 °C down to -60 °C). At lower temperatures, the rate of interconversion between tautomers may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for each species, enabling their quantification.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure, and therefore the tautomeric form, in the solid state.[4][5]

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile) should be screened.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (often a low temperature like 100 K to reduce thermal motion).

-

Structure Solution and Refinement: Process the collected diffraction data. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Tautomer Identification: Refine the structural model against the experimental data. The positions of hydrogen atoms, particularly the one on the indazole nitrogen, should be located from the difference Fourier map. The final refined structure will provide precise bond lengths and unequivocally identify the tautomer present in the crystal lattice.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful predictive tool for assessing the relative thermodynamic stabilities of tautomers.[6][7]

Protocol:

-

Structure Building: Build the 3D structures of all plausible tautomers (1H-amino, 2H-amino, 1H-imino, etc.) using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).

-

Energy Calculation: Calculate the final electronic energies, including thermochemical corrections, to determine the relative Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest ΔG is predicted to be the most stable.

-

Solvation Effects (Optional but Recommended): To better model the solution phase, repeat the energy calculations using a continuum solvation model (e.g., PCM or SMD) that represents the solvent of interest.

-

NMR Prediction: The GIAO (Gauge-Independent Atomic Orbital) method can be used to predict the ¹H and ¹³C NMR chemical shifts for each optimized tautomer. These predicted spectra can then be compared with experimental data to aid in tautomer assignment.

Conclusion and Implications for Drug Development

While direct experimental evidence for this compound is pending, a comprehensive analysis based on the fundamental principles of indazole chemistry strongly indicates that the 1H-amino tautomer is the predominant species. This stability is rooted in the preservation of the aromatic benzenoid system. For scientists in drug discovery, this insight is crucial. The 1H-tautomer presents a specific arrangement of hydrogen bond donors (N1-H and the amino group) and acceptors (N2 and the nitrile group), which dictates its interaction with biological targets like protein kinases. Any synthetic strategy or SAR study must be based on this likely tautomeric preference. The experimental and computational protocols detailed in this guide provide a robust framework for the definitive characterization of this and other novel indazole-based compounds, ensuring that drug design efforts are built upon a solid structural foundation.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. The critical role of QM/MM X-ray refinement and accurate tautomer/protomer determination in structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciengpub.ir [sciengpub.ir]

An In-depth Technical Guide to the Electronic Properties of the 3-Aminoindazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminoindazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties contribute to its ability to interact with a variety of biological targets, making it a cornerstone for the development of novel therapeutics. This technical guide provides a comprehensive overview of the electronic characteristics of the 3-aminoindazole core, offering insights into its behavior in biological systems and providing detailed methodologies for its study.

Indazole, a bicyclic aromatic heterocycle, exists in tautomeric forms, with the 1H- and 2H-isomers being the most common. The introduction of an amino group at the 3-position significantly influences the electron distribution within the ring system, impacting its acidity, basicity, and ability to participate in non-covalent interactions. These electronic features are critical for the scaffold's role as a pharmacophore in numerous kinase inhibitors and other targeted therapies. Understanding these properties is paramount for the rational design and optimization of 3-aminoindazole-based drug candidates.

Electronic Properties of the 3-Aminoindazole Scaffold

The electronic nature of the 3-aminoindazole core is characterized by a combination of experimental and computational data. Key parameters such as the acid dissociation constant (pKa), frontier molecular orbital energies (HOMO and LUMO), and redox potentials provide a quantitative understanding of its reactivity and interaction capabilities.

Acidity and Basicity (pKa)

The pKa value is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target-binding interactions. The 3-aminoindazole scaffold possesses both acidic and basic centers. The indazole nitrogen can be deprotonated, while the amino group and the pyrazole-type nitrogen can be protonated.

Table 1: Calculated pKa Value for 3-Aminoindazole

| Property | Value | Method |

| pKa (acidic) | 13.61 | Calculated |

Note: This value is a computed prediction and may vary from experimentally determined values.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that relate to the electron-donating and electron-accepting abilities of a molecule, respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Computational studies on 3-aminoindazole derivatives provide insights into how substituents on the scaffold can modulate these electronic properties. For instance, density functional theory (DFT) calculations on N-alkylated 1-butyl-1H-indazole-3-carboxamide derivatives have been performed to understand their electronic structure.

Table 2: Calculated HOMO-LUMO Energy Gaps for Selected 3-Aminoindazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1-butyl-1H-indazole-3-carboxamide (8a) | - | - | Most substantial |

| N-(4-chlorophenyl)-1-butyl-1H-indazole-3-carboxamide (8c) | - | - | Most substantial |

| N-(3,4-dimethylphenyl)-1-butyl-1H-indazole-3-carboxamide (8s) | - | - | Most substantial |

Note: Specific HOMO and LUMO energy values were not provided in the search results, only the relative magnitude of the HOMO-LUMO gap.

Redox Properties

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the electronic properties of the 3-aminoindazole scaffold.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of a compound as its ionization state changes with pH.

Protocol:

-

Solution Preparation:

-

Prepare a stock solution of the 3-aminoindazole derivative in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with a range of known pH values.

-

-

Spectroscopic Measurement:

-

For each pH value, prepare a sample by adding a small aliquot of the stock solution to the buffer. The final concentration of the compound should be low enough to obey the Beer-Lambert law.

-

Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (e.g., 200-400 nm).

-

Use the buffer solution without the compound as a blank.

-

-

Data Analysis:

-